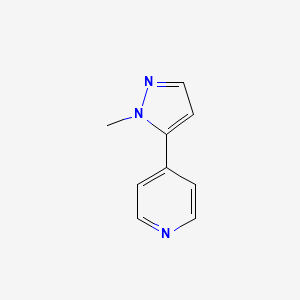

4-(1-methyl-1H-pyrazol-5-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylpyrazol-3-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-12-9(4-7-11-12)8-2-5-10-6-3-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSXNIZCHUGIBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40719063 | |

| Record name | 4-(1-Methyl-1H-pyrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905281-60-9 | |

| Record name | 4-(1-Methyl-1H-pyrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(1-methyl-1H-pyrazol-5-yl)pyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(1-methyl-1H-pyrazol-5-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. It details a proven synthetic protocol, explores alternative advanced synthetic strategies, and presents a thorough characterization profile. This guide emphasizes the rationale behind methodological choices, ensuring a deep understanding of the chemical processes involved.

Introduction: The Significance of the Pyrazolyl-Pyridine Scaffold

The fusion of pyrazole and pyridine rings into a single molecular entity creates a scaffold with a unique electronic profile, combining the electron-rich nature of the pyrazole with the electron-deficient character of the pyridine. This arrangement has proven to be a highly successful strategy in the design of bioactive molecules. The this compound core, in particular, is a key building block in the development of kinase inhibitors, and its derivatives have been explored for their potential in treating a range of diseases, including cancer and inflammatory disorders. The structural resemblance of this scaffold to purine bases makes it a compelling candidate for the design of enzyme inhibitors and modulators of protein-protein interactions.

This guide will provide a detailed exploration of the synthesis of this valuable compound, followed by a comprehensive analysis of its structural and spectroscopic properties to aid researchers in its unambiguous identification and utilization in further synthetic endeavors.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The most direct and commonly cited method involves a condensation reaction to form the pyrazole ring. However, for greater substrate scope and milder reaction conditions, modern cross-coupling methodologies present viable and powerful alternatives.

Established Method: Condensation of an Enaminone with Methylhydrazine

The most well-documented synthesis of this compound proceeds through the reaction of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one with methylhydrazine.[1] This method is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction.

Reaction Scheme:

Figure 1: Synthesis of this compound via condensation.

Causality of Experimental Choices:

-

Solvent: Ethanol is a suitable polar protic solvent that facilitates the dissolution of the reactants and mediates the proton transfer steps in the reaction mechanism. Its boiling point allows for the reaction to be conducted at a reflux temperature, providing sufficient thermal energy to overcome the activation barrier.

-

Reagents: Methylhydrazine serves as the nitrogen source for the formation of the pyrazole ring. The use of methylhydrazine directly installs the required N-methyl group on the pyrazole ring.

-

Work-up and Purification: The aqueous work-up is designed to remove any remaining water-soluble impurities and unreacted methylhydrazine. Ethyl acetate is an effective extraction solvent for the product. Column chromatography is essential for separating the desired product from the regioisomeric byproduct, 4-(1-methyl-1H-pyrazol-3-yl)pyridine, which forms due to the two nucleophilic nitrogen atoms in methylhydrazine. The choice of a dichloromethane/methanol solvent system for chromatography provides a good polarity gradient for the separation of these closely related isomers.

Experimental Protocol:

-

To a solution of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (1.00 g) in ethanol (50 mL) is added methylhydrazine (0.32 mL).

-

The reaction mixture is heated to reflux and maintained at this temperature for 1 hour.

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is partitioned between ethyl acetate and water.

-

The aqueous layer is extracted with an additional portion of ethyl acetate.

-

The combined organic phases are washed with saturated brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a mixture of dichloromethane and methanol (10:1, v/v) as the eluent to afford this compound as a yellow oil.[1]

Alternative Synthetic Strategies

While the condensation method is effective, modern cross-coupling reactions offer greater flexibility, particularly when dealing with more complex or functionalized analogues.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. This strategy could be employed to synthesize this compound by coupling a pyridine-containing boronic acid or ester with a pyrazole-containing halide, or vice versa.

Figure 2: Generalized Stille cross-coupling approach.

Rationale: The Stille coupling is known for its tolerance of a wide variety of functional groups and the stability of the organotin reagents. This method would be particularly useful if one of the heterocyclic starting materials is sensitive to the basic conditions often employed in Suzuki-Miyaura couplings.

Direct C-H functionalization represents a more atom-economical approach, avoiding the pre-functionalization of one of the coupling partners. In this strategy, a C-H bond on either the pyrazole or pyridine ring is directly coupled with a functionalized partner. For instance, the C-H bond at the 5-position of 1-methyl-1H-pyrazole could be directly arylated with a 4-halopyridine.

Figure 3: Generalized direct C-H arylation approach.

Rationale: This approach is highly efficient as it reduces the number of synthetic steps. However, achieving high regioselectivity can be a challenge and often requires careful optimization of the catalyst, ligand, and reaction conditions.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected analytical data for this compound.

General Properties

| Property | Value |

| Molecular Formula | C₉H₉N₃ |

| Molecular Weight | 159.19 g/mol |

| Appearance | Yellow oil |

| CAS Number | 905281-60-9 |

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound.

-

LC/MS (ESI+): The expected [M+H]⁺ ion is observed at m/z 160.2, which corresponds to the protonated molecule.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

Note: The experimental NMR data reported in the literature is for a mixture of regioisomers.[1] The following are predicted chemical shifts for the pure compound in CDCl₃, which can serve as a guide for spectral interpretation.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.65 | d | 2H | Pyridine H-2, H-6 |

| ~7.60 | d | 1H | Pyrazole H-3 |

| ~7.30 | d | 2H | Pyridine H-3, H-5 |

| ~6.40 | d | 1H | Pyrazole H-4 |

| ~3.80 | s | 3H | N-CH₃ |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~150.5 | Pyridine C-2, C-6 |

| ~142.0 | Pyrazole C-5 |

| ~140.0 | Pyrazole C-3 |

| ~138.0 | Pyridine C-4 |

| ~122.0 | Pyridine C-3, C-5 |

| ~107.0 | Pyrazole C-4 |

| ~36.0 | N-CH₃ |

Infrared (IR) Spectroscopy

FT-IR spectroscopy can be used to identify the functional groups present in the molecule.

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2950-2850 | C-H stretching (aliphatic, N-CH₃) |

| ~1600-1450 | C=C and C=N stretching (aromatic rings) |

| ~1400-1000 | In-plane C-H bending and ring vibrations |

| ~900-650 | Out-of-plane C-H bending |

Conclusion

This technical guide has detailed the synthesis and characterization of this compound. The established condensation reaction provides a reliable route to this important building block, while modern cross-coupling methodologies offer promising alternatives for future synthetic applications. The provided characterization data, including predicted NMR spectra, serves as a valuable resource for researchers in the unambiguous identification of this compound. The insights into the rationale behind the experimental choices are intended to empower scientists to adapt and optimize these methods for their specific research needs in the pursuit of novel therapeutics and functional materials.

References

Sources

A Technical Guide to the Spectroscopic Characterization of 4-(1-methyl-1H-pyrazol-5-yl)pyridine

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-(1-methyl-1H-pyrazol-5-yl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data with expert analysis to facilitate the unambiguous identification and characterization of this molecule.

Introduction and Molecular Structure

This compound is a bicyclic aromatic compound of interest in medicinal chemistry and materials science due to the versatile coordination properties of its pyridine and pyrazole nitrogen atoms.[1] Its structural framework presents a unique electronic and steric profile, making a thorough spectroscopic analysis essential for its application in synthesis and biological screening.

The molecular formula of the compound is C₉H₉N₃, with a molecular weight of 159.19 g/mol .[2] The core structure consists of a pyridine ring substituted at the 4-position with a 1-methyl-1H-pyrazol-5-yl moiety.

Figure 1: Molecular Structure of this compound

Synthesis and Isomeric Considerations

The synthesis of this compound can be achieved via the condensation of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one with methylhydrazine in ethanol under reflux.[3] It is crucial to note that this reaction yields a mixture of two regioisomers: the desired this compound and the byproduct 4-(1-methyl-1H-pyrazol-3-yl)pyridine.[3] The separation and purification of the target compound are therefore critical for obtaining clean spectroscopic data.

Figure 2: Synthetic pathway and isomeric products.

Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a fundamental technique for the structural elucidation of this compound. Although a fully assigned spectrum for the pure compound is not widely published, analysis of the crude reaction mixture provides significant insights.[3]

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Pyridine H-2, H-6 | 8.60 - 8.70 | d | ~5-6 | Equivalent protons ortho to the pyridine nitrogen. |

| Pyridine H-3, H-5 | 7.40 - 7.50 | d | ~5-6 | Equivalent protons meta to the pyridine nitrogen. |

| Pyrazole H-3 | ~7.60 | d | ~2 | Doublet due to coupling with H-4. |

| Pyrazole H-4 | ~6.40 | d | ~2 | Doublet due to coupling with H-3. |

| N-CH₃ | ~3.80 | s | - | Singlet for the methyl group on the pyrazole nitrogen. |

Note: These are predicted values based on known substituent effects on pyridine and pyrazole rings. The solvent is assumed to be CDCl₃.

The key to distinguishing the desired 5-substituted pyrazole from the 3-substituted isomer lies in the chemical shifts and coupling patterns of the pyrazole protons. In the 5-yl isomer, the pyridine ring is adjacent to the N-methylated nitrogen of the pyrazole, which influences the electronic environment of the pyrazole protons differently than in the 3-yl isomer.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2, C-6 | ~150 |

| Pyridine C-4 | ~145 |

| Pyridine C-3, C-5 | ~121 |

| Pyrazole C-5 | ~148 |

| Pyrazole C-3 | ~140 |

| Pyrazole C-4 | ~107 |

| N-CH₃ | ~39 |

Note: These are predicted values and can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Liquid chromatography-mass spectrometry (LC-MS) analysis in positive ion electrospray ionization (ESI) mode shows a molecular ion peak [M+H]⁺ at m/z 160.2, which corresponds to the protonated molecule of C₉H₉N₃.[3]

High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. The fragmentation pattern in the mass spectrum would likely involve the cleavage of the bond between the two rings and fragmentation of the pyridine and pyrazole rings.

Figure 3: Predicted major fragmentation pathways in Mass Spectrometry.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the aromatic C-H stretching vibrations above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region, and various fingerprint absorptions below 1400 cm⁻¹ corresponding to in-plane and out-of-plane bending vibrations of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, likely recorded in a solvent such as ethanol or methanol, should exhibit absorption bands corresponding to π → π* transitions of the aromatic pyridine and pyrazole systems. The conjugation between the two rings is expected to result in a bathochromic (red) shift of the absorption maxima compared to the individual parent heterocycles.

Experimental Protocols

For researchers aiming to acquire their own spectroscopic data, the following general protocols are recommended.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled experiment is standard. Due to the longer relaxation times of quaternary carbons, a longer relaxation delay (e.g., 5 seconds) may be necessary for accurate integration.

-

2D NMR: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Use ESI in positive ion mode. Acquire a full scan spectrum to observe the molecular ion. For fragmentation data, perform tandem MS (MS/MS) experiments.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. While published data is limited, a combination of ¹H and ¹³C NMR, mass spectrometry, and vibrational and electronic spectroscopy, supported by the predictive models discussed in this guide, allows for a confident structural assignment. The key challenge in working with this compound is ensuring its purity and separation from its 3-yl isomer, which necessitates careful monitoring of the synthesis and purification steps using the spectroscopic handles outlined herein.

References

4-(1-methyl-1H-pyrazol-5-yl)pyridine chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-(1-methyl-1H-pyrazol-5-yl)pyridine

Introduction

This compound is a heterocyclic compound featuring a pyridine ring linked at its C4 position to the C5 position of a 1-methylpyrazole ring. This molecular architecture, which combines an electron-deficient pyridine moiety with an electron-rich pyrazole moiety, imparts a unique and versatile reactivity profile. This scaffold is of significant interest to researchers in medicinal chemistry and drug development, where it serves as a crucial building block for synthesizing complex molecules with potential therapeutic applications, including as kinase inhibitors.[1][2][3] This guide provides a detailed examination of its chemical properties, reactivity, synthesis, and applications, tailored for scientists and professionals in the field.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These characteristics are foundational for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃ | [4] |

| Molecular Weight | 159.192 g/mol | [4] |

| Appearance | Typically a solid at room temperature. | [1] |

| Predicted pKa | 4.74 ± 0.12 (for the pyridine nitrogen) | [5] |

| InChI Key | IDSXNIZCHUGIBD-UHFFFAOYSA-N | [4] |

Spectroscopic Signature:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and pyrazole rings. The methyl group on the pyrazole nitrogen will appear as a singlet, typically in the range of 3.8-4.0 ppm. Aromatic protons will resonate in the downfield region (7.0-8.8 ppm).

-

¹³C NMR: The carbon NMR will display nine unique signals corresponding to each carbon atom in the molecule. The chemical shifts will reflect the electronic environment of each ring system.

-

IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands for C-H stretching in the aromatic regions, C=N and C=C stretching vibrations from both heterocyclic rings, and C-N stretching frequencies.

Molecular Structure and Reactivity Analysis

The reactivity of this compound is governed by the distinct electronic nature of its two constituent rings. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, while the pyrazole ring is considered an electron-rich aromatic system.

Caption: Structure of this compound.

Reactivity of the Pyridine Ring

-

Basicity and N-Alkylation: The lone pair of electrons on the pyridine nitrogen atom is available for protonation, making the molecule basic. It can readily react with acids to form pyridinium salts. This nitrogen can also act as a nucleophile, reacting with alkylating agents.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring activates it towards nucleophilic attack, particularly at the C2' and C4' positions (ortho and para to the nitrogen).[6][7][8] An attack at these positions allows the negative charge of the intermediate (a Meisenheimer-like complex) to be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[6] While the C4' position is already substituted in the title compound, this principle is crucial when considering reactions of related halopyridines.

Caption: Nucleophilic attack on the pyridine C4 position.

-

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is strongly deactivated towards electrophilic substitution. Reactions such as nitration or halogenation require harsh conditions and generally proceed at the C3' and C5' positions, avoiding the formation of intermediates with a positive charge adjacent to the already electron-deficient nitrogen.

Reactivity of the Pyrazole Ring

-

Electrophilic Aromatic Substitution (SEAr): In contrast to pyridine, the pyrazole ring is electron-rich and readily undergoes electrophilic substitution. The preferred site of attack is the C4 position.[9][10] This regioselectivity is due to the electronic distribution within the ring; the C4 position has the highest electron density.[11] An electrophilic attack at C4 results in a more stable cationic intermediate compared to an attack at C3 or C5, as it avoids placing a positive charge on the carbon adjacent to the "pyridine-like" N2 nitrogen.[9]

Caption: Electrophilic substitution on the pyrazole ring at C4.

-

N-Alkylation of Pyrazoles: While the N1 position is already methylated in the title compound, the synthesis of such molecules often involves the N-alkylation of an unsubstituted pyrazole. This step can be challenging due to the potential for alkylation at either nitrogen, leading to regioisomers.[12] Modern synthetic methods, however, have been developed to achieve high N1-selectivity.[13][14][15][16]

Synthesis of this compound

A common and effective method for synthesizing the title compound involves the cyclocondensation of a pyridine-derived enaminone with methylhydrazine. This approach builds the pyrazole ring onto a pre-existing pyridine scaffold.

Experimental Protocol: Synthesis from an Enaminone Precursor

This protocol is adapted from established literature procedures.[17]

Step 1: Reaction Setup

-

To a 50 mL round-bottom flask, add (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (1.00 g, 5.68 mmol).

-

Add 25 mL of ethanol to the flask to dissolve the solid.

-

Add methylhydrazine (0.32 mL, 6.25 mmol) to the solution.

Step 2: Reaction Execution

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

-

Maintain the reflux for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Isolation

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.

-

Partition the resulting residue between ethyl acetate (50 mL) and water (50 mL) in a separatory funnel.

-

Separate the layers and extract the aqueous layer with an additional portion of ethyl acetate (25 mL).

-

Combine the organic phases.

-

Wash the combined organic layer with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Step 4: Purification

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Caption: Workflow for the synthesis of the title compound.

Applications in Medicinal Chemistry

The 4-(pyrazol-yl)pyridine scaffold is a privileged structure in medicinal chemistry. Its ability to form key hydrogen bonds and participate in various intermolecular interactions makes it an attractive core for designing enzyme inhibitors.

-

Kinase Inhibitors: Derivatives of this scaffold have been extensively explored as inhibitors of various protein kinases. For instance, 4-(pyrazol-3-yl)-pyridines have been developed as potent inhibitors of c-Jun N-terminal kinase (JNK), a key enzyme in inflammatory and neurodegenerative pathways.[2] The N-methylation of the pyrazole ring, as seen in the title compound, can be a strategic modification to reduce compound polarity and fine-tune binding affinity.[2]

-

Bioisosteric Replacement: The pyrazolopyridine core is often considered a bioisostere of purine bases like adenine and guanine, making it a valuable template for designing inhibitors that target ATP-binding sites in enzymes.[3][18]

Conclusion

This compound is a heterocycle with a rich and dichotomous chemical character. The electron-deficient pyridine ring favors nucleophilic reactions, while the electron-rich pyrazole ring is susceptible to electrophilic attack. This dual reactivity, combined with its utility as a pharmacologically relevant scaffold, makes it a molecule of great importance for synthetic and medicinal chemists. Understanding its properties and reaction mechanisms is key to leveraging its full potential in the development of novel chemical entities and therapeutic agents.

References

- 1. 4-(1-Methyl-1H-Pyrazol-4-Yl)Pyridine: Chemical Properties, Uses, Safety Data & Supplier China | High Purity API & Research Chemicals [pipzine-chem.com]

- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(5-Methyl-1H-pyrazol-3-yl)pyridine|CAS 20007-63-0 [benchchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Page loading... [guidechem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 8. chemistry-online.com [chemistry-online.com]

- 9. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 10. scribd.com [scribd.com]

- 11. quora.com [quora.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. | Semantic Scholar [semanticscholar.org]

- 15. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. This compound synthesis - chemicalbook [chemicalbook.com]

- 18. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of novel pyrazole-pyridine compounds

An In-Depth Technical Guide to the Biological Activity of Novel Pyrazole-Pyridine Compounds

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of therapeutic agents. These are termed "privileged structures" for their ability to interact with diverse biological targets. The pyrazole-pyridine nucleus is a quintessential example of such a scaffold.[1][2] This fused heterocyclic system, an isostere of natural purines, possesses a unique combination of structural rigidity, hydrogen bonding capacity, and tunable electronic properties that make it an exceptionally versatile core for drug design.[2][3]

Over the past two decades, derivatives of pyrazole-pyridine have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[4][5][6][7] This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to explain the causal relationships behind synthetic strategies, the mechanistic underpinnings of biological activity, and the self-validating experimental protocols required to rigorously evaluate these promising compounds.

The Pyrazole-Pyridine Core: A Structural and Strategic Analysis

The therapeutic potential of this scaffold is intrinsically linked to its chemical architecture. Comprising a five-membered pyrazole ring fused to a six-membered pyridine ring, the system's properties are heavily influenced by the relative positions of the nitrogen atoms. This gives rise to several key isomers, with the most explored in drug discovery being the 1H-pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine systems.[3][8] The 1H-pyrazolo[3,4-b]pyridine tautomer is notably more stable, making it a common synthetic target.[8]

The strategic value of this scaffold lies in several key features:

-

Bioisosterism: Its structural similarity to purine allows it to act as an antagonist in biological pathways that involve purinergic signaling, a cornerstone of its anticancer and antiviral activities.[2]

-

H-Bonding Potential: The presence of both hydrogen bond donors (the pyrazole N-H) and acceptors (the pyridine nitrogen and the second pyrazole nitrogen) facilitates strong and specific interactions with enzyme active sites, particularly the hinge regions of kinases.[1]

-

Tunable Substituent Vectors: The core structure presents multiple positions (N1, C3, C4, C5, C6) where chemical substitutions can be made to fine-tune potency, selectivity, and pharmacokinetic properties (ADME/Tox).[8]

Caption: General workflow for pyridine ring formation on a pyrazole core.

Key Biological Activities and Mechanistic Insights

The true value of the pyrazole-pyridine scaffold is realized in its diverse biological activities. Here, we dissect the major therapeutic areas, focusing on the mechanism of action and the crucial structure-activity relationships (SAR) that govern efficacy.

Anticancer Activity: Precision Targeting of Kinases

The most significant application of pyrazole-pyridine compounds is in oncology, primarily as potent protein kinase inhibitors. [9][10]Kinases are enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of cancer.

-

Mechanism of Action: Many pyrazole-pyridine derivatives are ATP-competitive inhibitors. They occupy the ATP-binding pocket of kinases like PIM-1, Aurora kinases, B-Raf, and Akt, preventing the phosphorylation of downstream substrates and thereby halting oncogenic signaling. [3][11][12]The PIM-1 kinase, for instance, is a key regulator of apoptosis and cell cycle progression; its inhibition by pyrazole-pyridine conjugates leads directly to apoptotic cell death in cancer cells. [11]Some derivatives also induce cell cycle arrest, typically in the G1 or G0/G1 phase, preventing cancer cell proliferation. [13][14]

-

Structure-Activity Relationship (SAR):

-

The pyrazole N-H and pyridine N often act as a "hinge-binding" motif, forming critical hydrogen bonds within the kinase active site. [3] * Substitutions at the C3 and C4 positions are frequently used to occupy hydrophobic pockets and enhance selectivity and potency.

-

Large aromatic or heterocyclic groups at the N1 position of the pyrazole can extend into solvent-exposed regions, allowing for modulation of solubility and pharmacokinetic properties.

-

Caption: Simplified pathway of PIM-1 kinase inhibition leading to apoptosis.

Table 1: In Vitro Cytotoxicity of Representative Pyrazolo[1,5-a]pyridine Derivatives [13]

| Compound ID | Cancer Cell Line | Assay | IC₅₀ (µM) | Cell Cycle Effect |

|---|---|---|---|---|

| 24g | MCF-7 (Breast) | SRB | 1.2 | G1 Phase Arrest |

| 24g | A549 (Lung) | SRB | 2.5 | - |

| 24g | HCT-116 (Colon) | SRB | 3.1 | - |

| 24g | PC-3 (Prostate) | SRB | 4.7 | - |

Antimicrobial Activity: A Broad-Spectrum Approach

Pyrazole-pyridine derivatives have emerged as promising leads for new antimicrobial agents, with activity reported against a range of pathogens, including drug-resistant strains. [15]

-

Mechanism of Action: While often less clearly defined than for anticancer agents, proposed mechanisms include the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase, which are responsible for managing DNA supercoiling during replication. [15]Molecular docking studies are frequently employed to predict binding interactions and guide further synthesis. [16][17]

-

Spectrum of Activity: Compounds have demonstrated efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus, including MRSA), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans). [4][16][17][18]

-

Structure-Activity Relationship (SAR):

-

Lipophilicity plays a key role in membrane penetration and is often modulated by substituents on the aryl rings.

-

Specific moieties, such as trifluoromethyl groups, have been shown to enhance antimicrobial activity. [16] * The presence of thiazolidinone or azetidinone rings appended to the core scaffold can also confer significant antimicrobial properties. [4] Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazole-Tagged Pyridine Derivatives [16]

Compound ID S. aureus (G+) B. subtilis (G+) E. coli (G-) C. albicans (Fungus) 5k 12.5 µg/mL 25 µg/mL 25 µg/mL 12.5 µg/mL 5l 12.5 µg/mL 12.5 µg/mL 25 µg/mL 12.5 µg/mL Ciprofloxacin 12.5 µg/mL 12.5 µg/mL 12.5 µg/mL - | Fluconazole | - | - | - | 12.5 µg/mL |

-

Anti-inflammatory Activity: Targeting COX-2

Chronic inflammation is a key driver of many diseases. Pyrazole-pyridine compounds have shown potential as anti-inflammatory agents, often through a mechanism similar to that of the well-known drug Celecoxib, which itself features a pyrazole core. [1]

-

Mechanism of Action: The primary mechanism is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. [19][20]COX-2 is induced at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a critical goal to minimize gastrointestinal side effects.

-

Structure-Activity Relationship (SAR): The design often mimics known COX-2 inhibitors, where specific sulfonamide or other acidic moieties are incorporated to bind within the active site of the COX-2 enzyme. [19]

Self-Validating Experimental Protocols

Trustworthiness in scientific research is built on rigorous, well-controlled, and reproducible methodologies. The following protocols are designed as self-validating systems, incorporating the necessary controls to ensure the integrity of the data.

Protocol 1: In Vitro Cytotoxicity Screening (SRB Assay)

[13] This protocol determines the concentration of a compound that inhibits the proliferation of cancer cells by 50% (IC₅₀). Its trustworthiness comes from its reliance on staining total cellular protein, which is stable and provides a linear relationship with cell number.

-

Cell Plating: Seed human cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole-pyridine test compounds in the appropriate cell culture medium. Add 100 µL of each concentration to the wells.

-

Negative Control: Wells with medium and vehicle (e.g., 0.1% DMSO) only.

-

Positive Control: Wells treated with a known cytotoxic drug (e.g., Doxorubicin).

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Fixation: Discard the supernatant and fix the cells by gently adding 150 µL of cold 10% Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Staining: Wash the plates five times with slow-running tap water and allow to air dry. Add 70 µL of 0.4% Sulforhodamine B (SRB) solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

-

Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry. Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

-

Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition relative to the negative control. Plot the percentage inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: Culture the microbial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, typically starting from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Growth Control: Wells containing only MHB and the inoculum (no compound). This must show turbidity for the test to be valid.

-

Sterility Control: Wells containing only MHB (no inoculum). This must remain clear.

-

Positive Control: A known antibiotic (e.g., Ciprofloxacin) tested under the same conditions.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be determined by visual inspection or by measuring the OD at 600 nm.

Consolidated SAR and Future Directions

The extensive research into pyrazole-pyridine compounds allows for the consolidation of key structure-activity relationships, which in turn guides the rational design of future derivatives.

Caption: Key structure-activity relationship points on the pyrazolopyridine scaffold.

Future Directions:

The path forward for pyrazole-pyridine drug discovery is multi-faceted. While the scaffold has proven its worth, significant opportunities for innovation remain:

-

Target Deconvolution: For compounds with potent phenotypic effects (e.g., antimicrobial activity) but an unknown mechanism, advanced techniques like chemical proteomics will be crucial to identify the specific molecular targets.

-

Rational Design for Selectivity: As more kinase crystal structures become available, computational tools like molecular docking and DFT calculations will enable the design of highly selective inhibitors, minimizing off-target effects and potential toxicity. [17]3. Optimizing Pharmacokinetics: Early-stage ADME/Tox profiling must be integrated into the design-synthesize-test cycle to ensure that potent compounds also possess drug-like properties, such as good oral bioavailability and metabolic stability.

-

Exploring New Isomers: While the pyrazolo[3,4-b]pyridine isomer is heavily studied, other scaffolds like pyrazolo[4,3-b]pyridine remain less explored and may offer novel biological activities or improved intellectual property positions. [3]

Conclusion

Novel pyrazole-pyridine compounds represent a privileged and highly versatile scaffold in modern drug discovery. Their success stems from a synthetically accessible core that can be strategically decorated to achieve potent and selective modulation of diverse biological targets, most notably protein kinases. The extensive body of research demonstrates their potential in oncology, infectious diseases, and inflammation. The future development of this compound class will rely on a synergistic approach, combining innovative synthetic chemistry with rigorous, well-validated biological screening and computational design to translate this scaffold's immense potential into next-generation therapeutics.

References

-

Bhoomandla, S., Gundla, R., & Kanuparthy, P. R. (2022). Synthesis of Novel Pyrazole Tagged Pyridine Derivatives; Their Antimicrobial Activity. Letters in Organic Chemistry, 19(5), 422-428. [Link]

-

Zhang, Y., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6649. [Link]

-

Gouda, M. A., et al. (2015). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Chemical and Pharmaceutical Bulletin, 63(8), 671-679. [Link]

-

Kumar, A., et al. (2017). Design, synthesis and cytotoxicity studies of novel pyrazolo[1,5-a]pyridine derivatives. European Journal of Medicinal Chemistry, 126, 277-285. [Link]

-

Park, H., et al. (2020). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Journal of Medicinal Chemistry, 63(21), 12579-12603. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances, 12(48), 31227-31241. [Link]

-

Patel, R. V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Young Pharmacists, 6(2), 49-63. [Link]

-

El-Emary, T. I., & Abdelmohsen, S. A. (2015). Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. Journal of the Saudi Chemical Society, 19(2), 198-204. [Link]

-

Xing, J., et al. (2018). Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry, 61(5), 2007-2022. [Link]

-

Gontijo, R. J. D., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4933. [Link]

-

Al-Ostoot, F. H., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(2), 127-148. [Link]

-

Park, H., et al. (2020). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 11(9), 979-995. [Link]

-

Al-Suwaidan, I. A., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science, 11(1). [Link]

-

Asati, V., & Kushwaha, N. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4944. [Link]

-

Hassan, A. S. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 385-392. [Link]

-

Quiroga, J., & Abonía, R. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3326. [Link]

-

Sharma, V., et al. (2021). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Archiv der Pharmazie, 354(10), e2100155. [Link]

-

El-Sayed, N. N. E., et al. (2022). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents. ACS Omega, 7(33), 29193-29207. [Link]

-

Mondal, S., & Modak, A. (2023). Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A Review). ChemistrySelect, 8(1). [Link]

-

Yurttaş, L., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Molecules, 25(21), 5099. [Link]

-

Naim, M. J., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 154. [Link]

-

Sharma, A., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(1), 1-23. [Link]

-

Sagar, K., et al. (2017). Pyrazole and its biological activity. PharmaTutor, 5(7), 30-38. [Link]

-

Kamal, A., & Ali, M. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia, 3(1), 221-240. [Link]

-

Al-Zharani, M., et al. (2023). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. ACS Omega, 8(1), 1039-1051. [Link]

-

Sari, Y., et al. (2023). Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. Pharmacy Education, 23(2), 220-227. [Link]

-

Li, W., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 775-794. [Link]

-

A review on biological activity of pyrazole contain pyrimidine derivatives. (2023). World Journal of Advanced Research and Reviews, 20(3), 1435-1445. [Link]

-

Sayed, G. H., et al. (2016). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Egyptian Journal of Chemistry, 59(4), 663-672. [Link]

-

Kumar, D., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Chemistry & Biodiversity, 21(9), e202400936. [Link]

-

Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1643-1657. [Link]

-

Li, W., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 775-794. [Link]

-

Naim, M. J., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 154. [Link]

-

El-Metwaly, A. M., et al. (2023). In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib. Current Organic Synthesis, 20(5), 629-642. [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]

- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]

- 11. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents | Pharmacy Education [pharmacyeducation.fip.org]

- 20. researchgate.net [researchgate.net]

A Technical Guide to Elucidating the Mechanism of Action of 4-(1-methyl-1H-pyrazol-5-yl)pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 4-(1-methyl-1H-pyrazol-5-yl)pyridine scaffold represents a privileged structure in medicinal chemistry. This class of compounds, characterized by the fusion of pyrazole and pyridine rings, has demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] Their structural similarity to natural purines allows them to act as antagonists in various biological processes, making them attractive candidates for drug discovery.[2] This guide provides a comprehensive, technically-grounded framework for elucidating the mechanism of action (MoA) of novel derivatives within this class, with a primary focus on their well-documented roles as protein kinase inhibitors.

Introduction: The Pyrazolopyridine Core and Its Therapeutic Promise

Pyrazolopyridines are bicyclic heterocyclic compounds that have garnered significant attention for their diverse pharmacological profiles.[1] The fusion of the electron-rich pyrazole ring with the electron-deficient pyridine ring creates a unique electronic and structural landscape, enabling these molecules to interact with a variety of biological targets.[1] A significant portion of research has focused on their ability to inhibit protein kinases, enzymes that play a crucial role in cellular signaling pathways.[3][4] Aberrant kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[3]

Derivatives of the this compound scaffold have been specifically investigated as inhibitors of various kinases, including c-Jun N-terminal kinase (JNK),[3] Cyclin-Dependent Kinases (CDKs),[5] and Checkpoint Kinase 1 (CHK1).[6] Understanding the precise MoA of a new derivative is paramount for its development as a therapeutic agent. This involves not only identifying the primary target but also characterizing its effects on cellular pathways and predicting its potential for both efficacy and off-target effects.

A Phased Approach to Mechanism of Action Elucidation

Determining the MoA of a novel compound is a multi-step process that moves from broad, unbiased screening to specific, hypothesis-driven validation. This guide outlines a logical workflow for characterizing this compound derivatives.

Phase I: Target Identification and Initial Validation

The first critical step is to identify the direct molecular target(s) of the compound. Given the prevalence of kinase inhibition within this chemical class, initial efforts are often directed toward this target family. However, an unbiased approach is crucial to uncover novel mechanisms.

Caption: Workflow for initial target identification and validation.

A. Hypothesis-Driven Approach: Kinase Panel Screening

-

Rationale: Based on the known pharmacology of the pyrazolopyridine scaffold, a primary hypothesis is often that the derivative inhibits one or more protein kinases.[3][4] A broad in vitro kinase panel screen is a cost-effective and high-throughput method to test this hypothesis against hundreds of kinases simultaneously.

-

Methodology:

-

The test compound is assayed at a fixed concentration (e.g., 1 or 10 µM) against a large panel of purified recombinant kinases.

-

Kinase activity is typically measured via the quantification of ATP consumption (e.g., using Kinase-Glo®) or phosphopeptide formation (e.g., using fluorescence-based assays).[7]

-

Results are expressed as percent inhibition relative to a vehicle control.

-

-

Interpretation: "Hits" are identified as kinases inhibited above a certain threshold (e.g., >50% or >90%). This provides a preliminary selectivity profile and identifies the most likely kinase targets.

B. Unbiased Approaches for Novel Target Discovery

It is crucial to consider that the derivative may have a novel mechanism of action. Unbiased methods aim to identify binding partners without prior assumptions.[8][9]

-

Affinity Chromatography coupled with Mass Spectrometry:

-

Rationale: This technique directly identifies proteins from a cell lysate that physically bind to the compound.[10][11]

-

Protocol: Immobilized Compound Pulldown

-

Immobilization: Synthesize an analog of the derivative with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads) without disrupting its active conformation.[10][12]

-

Incubation: Incubate the compound-conjugated beads with a complex protein mixture, such as a total cell lysate.

-

Washing: Perform stringent washes to remove non-specific binders.

-

Elution: Elute the specifically bound proteins, often by using a high concentration of the free compound as a competitor or by denaturing conditions.[11]

-

Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

-

-

-

Cellular Thermal Shift Assay (CETSA):

-

Rationale: This method assesses target engagement in a cellular context. The principle is that a protein's thermal stability increases upon ligand binding.[12]

-

Methodology:

-

Treat intact cells or cell lysates with the compound or a vehicle control.

-

Heat the samples across a range of temperatures.

-

Cool and lyse the cells (if treated intact) and separate soluble proteins from aggregated, denatured proteins by centrifugation.

-

Analyze the soluble fraction by Western blot for specific candidate proteins or by mass spectrometry for a proteome-wide analysis (thermal proteome profiling).

-

A shift in the melting curve to a higher temperature in the compound-treated sample indicates direct target engagement.

-

-

Phase II: Biochemical and Cellular Characterization

Once putative targets are identified, the next phase is to quantify the interaction and confirm that target engagement translates into a functional cellular response.

A. Quantifying Binding Affinity and Kinetics

-

Rationale: It is essential to determine the potency and binding kinetics of the compound to its validated target.

-

Key Techniques:

-

IC50 Determination: A dose-response curve is generated by assaying the compound at various concentrations against the purified target kinase to determine the concentration required for 50% inhibition (IC50).[7]

-

Surface Plasmon Resonance (SPR): This label-free technique provides real-time data on the binding and dissociation of the compound to the immobilized target protein, yielding kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).[7]

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, and ΔS).[7]

-

Table 1: Example Data for a Hypothetical Derivative (Compound X)

| Assay Type | Target Kinase | Result | Interpretation |

| Kinase Panel Screen | Kinase A | 98% inhibition @ 1 µM | Potent inhibitor |

| Kinase Panel Screen | Kinase B | 92% inhibition @ 1 µM | Potent inhibitor |

| Kinase Panel Screen | >200 other kinases | <30% inhibition @ 1 µM | Selective profile |

| IC50 Assay | Kinase A | 15 nM | High potency |

| IC50 Assay | Kinase B | 45 nM | High potency |

| SPR | Kinase A | KD = 12 nM | High affinity binding |

B. Cellular Target Engagement and Pathway Modulation

-

Rationale: Demonstrating that the compound engages its target in a cellular environment and modulates downstream signaling is a critical validation step.

-

Methodology: Western Blotting for Phospho-Proteins

-

Cell Treatment: Treat a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) with increasing concentrations of the compound. Include appropriate vehicle (e.g., DMSO) and positive controls.[13]

-

Lysis: Lyse the cells after a predetermined incubation period.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific to the phosphorylated form of a known, direct substrate of the target kinase.

-

Normalization: Re-probe the same membrane with an antibody for the total amount of the substrate protein to ensure observed changes are due to inhibition, not protein degradation.

-

-

Interpretation: A dose-dependent decrease in the phosphorylation of the downstream substrate provides strong evidence of on-target activity in a cellular context.[14]

Caption: Hypothetical signaling pathway inhibited by a derivative.

Phase III: Advanced Cellular and In Vivo Studies

The final phase involves confirming the MoA in more complex biological systems and assessing the compound's therapeutic potential.

A. Phenotypic Confirmation

-

Rationale: The phenotypic effect of the compound (e.g., anti-proliferative activity) should be consistent with the inhibition of the identified target.

-

Methods:

-

Genetic Knockdown/Knockout: Use RNA interference (RNAi) or CRISPR/Cas9 to reduce or eliminate the expression of the target kinase in the model cell line.[15] The cellular phenotype observed should mimic the effect of the compound.

-

Rescue Experiments: In a cell line treated with the inhibitor, introduce a mutated version of the target kinase that is resistant to the compound. If the phenotype is reversed, it strongly confirms that the compound's effect is on-target.[13]

-

B. Preclinical In Vivo Assessment

-

Rationale: To evaluate the compound's efficacy and confirm target engagement in a whole-organism model.

-

Methodology:

-

Pharmacokinetics (PK): Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in an animal model (e.g., mouse).

-

Pharmacodynamics (PD): In a tumor-bearing animal model, administer the compound and collect tumor samples at various time points. Analyze tumor lysates by Western blot for the phosphorylation of the target's substrate to confirm in vivo target engagement.

-

Efficacy Studies: Treat tumor-bearing animals with the compound and monitor tumor growth over time compared to a vehicle-treated control group.[7]

-

Conclusion and Future Directions

The this compound scaffold is a versatile and potent platform for the development of targeted therapeutics, particularly kinase inhibitors. A systematic and multi-faceted approach to elucidating the mechanism of action is essential for advancing these promising compounds through the drug discovery pipeline. By combining hypothesis-driven and unbiased techniques, researchers can confidently identify targets, validate cellular activity, and build a robust preclinical data package. Future work in this area will likely involve the use of advanced techniques like quantitative proteomics and phosphoproteomics to understand the complex signaling networks affected by these inhibitors and to identify potential mechanisms of drug resistance.[14][16]

References

-

Title: Target identification of small molecules: an overview of the current applications in drug discovery - PMC Source: PubMed Central URL: [Link]

-

Title: Target identification and mechanism of action in chemical biology and drug discovery Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Pyrazolopyridine: An efficient pharmacophore in recent drug design and development Source: ResearchGate URL: [Link]

-

Title: Small-molecule Target and Pathway Identification Source: Broad Institute URL: [Link]

-

Title: Cracking the Code of Drug Discovery: Small Molecules and Target Identification Source: Technology Networks URL: [Link]

-

Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]

-

Title: (PDF) Target identification of small molecules: an overview of the current applications in drug discovery Source: ResearchGate URL: [Link]

-

Title: Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents Source: Ingenta Connect URL: [Link]

-

Title: Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors Source: ScienceDirect URL: [Link]

-

Title: Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation Source: MDPI URL: [Link]

-

Title: Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies Source: PubMed URL: [Link]

-

Title: Pharmacological approaches to understanding protein kinase signaling networks - PMC Source: PubMed Central URL: [Link]

-

Title: Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms Source: ACS Publications URL: [Link]

-

Title: New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition Source: Semantic Scholar URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]

- 16. Pharmacological approaches to understanding protein kinase signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Novel 4-(1-Methyl-1H-pyrazol-5-yl)pyridine Analogues: A Technical Guide for Drug Development Professionals

Foreword: The Strategic Convergence of Pyrazole and Pyridine Scaffolds

In the landscape of medicinal chemistry, the strategic fusion of privileged heterocyclic scaffolds has consistently yielded compounds with significant therapeutic potential. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the design of a wide array of pharmacologically active agents, demonstrating activities ranging from anti-inflammatory to anticancer.[1][2] Similarly, the pyridine ring, an electron-deficient six-membered heterocycle, is a ubiquitous feature in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key intermolecular interactions within biological targets.[3][4]

The combination of these two pharmacophores into the 4-(1-methyl-1H-pyrazol-5-yl)pyridine core creates a unique molecular architecture. This framework offers a rich vector space for chemical modification, enabling the fine-tuning of electronic properties, solubility, and spatial arrangement of functional groups. This guide provides an in-depth exploration of the discovery of novel analogues based on this core, from rational design and synthesis to biological evaluation and structure-activity relationship (SAR) analysis. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic programs.

I. Synthetic Strategies: Building the this compound Core

The efficient construction of the this compound scaffold is paramount for the exploration of its chemical space. Several synthetic routes have been developed, each with its own advantages in terms of versatility, yield, and scalability. A common and effective strategy involves a convergent synthesis, often culminating in a cross-coupling reaction to unite the pyrazole and pyridine moieties.

A. Key Synthetic Disconnections and Methodologies

A logical approach to the synthesis of these analogues involves the separate construction of functionalized pyrazole and pyridine building blocks, followed by their strategic coupling. This modularity allows for the independent variation of substituents on each ring system, facilitating the rapid generation of a diverse compound library for SAR studies.

Diagram 1: General Synthetic Workflow

Sources

The 4-(1-methyl-1H-pyrazol-5-yl)pyridine Scaffold: A Privileged Core in Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The confluence of distinct heterocyclic rings into a single molecular framework is a cornerstone of modern medicinal chemistry, aimed at creating scaffolds with unique electronic and steric properties to engage biological targets with high affinity and selectivity. The 4-(1-methyl-1H-pyrazol-5-yl)pyridine core represents a quintessential example of such a "privileged scaffold." This guide provides an in-depth analysis of this scaffold, exploring its synthesis, key structural attributes, and its successful application in the development of potent modulators for a range of high-value therapeutic targets, particularly protein kinases. We will dissect structure-activity relationships (SAR), present detailed experimental protocols, and review case studies that underscore its significance for researchers in drug development.

The Rationale: Why this compound?

The pyrazole ring system is a five-membered 1,2-diazole that is a prominent feature in numerous FDA-approved drugs, including the blockbuster kinase inhibitors ibrutinib and ruxolitinib.[1][2] Its utility stems from its unique physicochemical properties: the N-1 nitrogen is pyrrole-like and can serve as a hydrogen bond donor (though methylated in our core), while the N-2 nitrogen is pyridine-like and acts as a hydrogen bond acceptor.[3] This duality, combined with its aromaticity, makes it a versatile pharmacophore.[4][5]

When covalently linked to a pyridine ring—a six-membered, electron-deficient heterocycle also prevalent in pharmaceuticals—the resulting scaffold offers a compelling set of features for drug design.[6][7] The this compound core specifically creates a unique molecular architecture by combining the electron-rich pyrazole with the electron-deficient pyridine, establishing a distinct dipole moment and providing precisely oriented vectors for functionalization.[8] This combination allows for a multi-pronged approach to target engagement, utilizing hydrogen bonding, π-stacking, and hydrophobic interactions.

Synthesis of the Core Scaffold

The most direct and widely adopted method for constructing the this compound scaffold is through the cyclocondensation of a pyridine-containing α,β-unsaturated carbonyl compound with methylhydrazine. This reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

A common precursor is (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, which readily reacts with methylhydrazine. A notable aspect of this synthesis is the potential for regioisomer formation, yielding both the desired this compound and the 4-(1-methyl-1H-pyrazol-3-yl)pyridine byproduct.[9] Chromatographic purification is typically required to isolate the desired isomer.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Preliminary In Vitro Screening of 4-(1-methyl-1H-pyrazol-5-yl)pyridine

Introduction: Rationale and Strategic Imperative

The 4-(1-methyl-1H-pyrazol-5-yl)pyridine scaffold represents a compelling starting point for drug discovery. It marries an electron-rich pyrazole ring with an electron-deficient pyridine ring, creating a "privileged structure" with significant potential for biological activity.[1][2][3] The pyrazole motif is a cornerstone of numerous FDA-approved drugs and is extensively documented for a wide spectrum of pharmacological activities, most notably in oncology.[2][4][5][6] Specifically, pyrazole-pyridine hybrids have emerged as potent modulators of critical cellular signaling pathways, particularly as kinase inhibitors.[7][8][9]

Given this background, a preliminary in vitro screening strategy for a novel compound like this compound must be both logical and hypothesis-driven. The most resource-efficient approach is not a broad, untargeted screen, but a hierarchical cascade that begins with a phenotypic assay to confirm general biological activity, followed by target-based assays to deconvolute the mechanism of action. This guide outlines such a cascade, focusing on antiproliferative and kinase inhibition assays as the most probable areas of activity, supplemented by essential preliminary safety and selectivity profiling.

Part 1: The Hierarchical In Vitro Screening Cascade

The proposed screening strategy is designed as a multi-stage funnel. It begins with a broad, cost-effective primary assay to identify a general cytotoxic or antiproliferative phenotype. Positive hits from this stage are then advanced to more specific, mechanistically informative secondary assays. This hierarchical approach ensures that resources are focused on compounds with confirmed biological activity, maximizing the efficiency of the discovery process.[10]

Caption: A hierarchical workflow for in vitro screening of this compound.

Part 2: Primary Screening - Assessing Antiproliferative Activity

Causality Behind Experimental Choice: The initial and most fundamental question is whether the compound exerts any biological effect on whole cells. A cytotoxicity or antiproliferative assay is the quintessential primary screen.[10][11] We select the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay due to its robustness, high-throughput scalability, and cost-effectiveness.[12] This colorimetric assay measures the metabolic activity of cells via mitochondrial dehydrogenases, which serves as a proxy for cell viability and proliferation.[13][14] Screening against a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) provides early insights into potential tumor-type specificity.[15][16]

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies.[13][17]

-

Cell Seeding:

-

Culture selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) to ~80% confluency.

-

Trypsinize, count, and resuspend cells in a complete culture medium.

-

Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in the complete culture medium to create a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

-

Remove the medium from the cell plate and add 100 µL of the medium containing the respective compound concentrations. Include "vehicle control" (DMSO only) and "untreated control" wells.

-

Incubate for 48-72 hours at 37°C, 5% CO₂.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Readout:

-

Carefully remove the medium from all wells.

-

Add 150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

-

Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance (Optical Density, OD) of each well using a microplate spectrophotometer at a wavelength of 570 nm.[14]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD_Treated / OD_VehicleControl) * 100

-

Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Data Presentation: Summarizing Antiproliferative Activity

| Cell Line | Tissue of Origin | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 8.5 |

| A549 | Lung Cancer | 12.2 |

| HCT-116 | Colon Cancer | 6.8 |

| Doxorubicin (Control) | - | 1.9 |

Note: Data are representative examples for illustrative purposes.

A positive "hit" is typically defined as a compound exhibiting an IC₅₀ value below a certain threshold, often ≤ 10 µM in academic or early discovery settings. Based on this hypothetical data, the compound would be considered a hit, particularly in colon and breast cancer lines, and would proceed to secondary screening.

Part 3: Secondary Screening - Kinase Inhibition Profiling

Causality Behind Experimental Choice: With a confirmed antiproliferative phenotype, the next logical step is to investigate the molecular mechanism. The pyrazole-pyridine scaffold is a well-established "hinge-binding" motif for protein kinases.[9] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[18][19] A biochemical kinase assay directly measures the ability of the compound to inhibit the enzymatic activity of a specific kinase. Screening against a panel of kinases relevant to cancer (e.g., cell cycle kinases like CDK2, signaling kinases like JNK, and survival kinases like PIM-1) can rapidly identify direct targets.[8][20]